3-(1,1-Difluoropropyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoropropyl)benzaldehyde is an organic compound with the molecular formula C10H10F2O It consists of a benzene ring substituted with an aldehyde group and a 1,1-difluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoropropyl)benzaldehyde typically involves the introduction of the 1,1-difluoropropyl group to a benzaldehyde derivative. One common method is the reaction of benzaldehyde with 1,1-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoropropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms in the 1,1-difluoropropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(1,1-Difluoropropyl)benzoic acid.
Reduction: 3-(1,1-Difluoropropyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,1-Difluoropropyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoropropyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Difluoroethyl)benzaldehyde
- 3-(1,1-Difluoromethyl)benzaldehyde
- 3-(1,1-Difluorobutyl)benzaldehyde
Uniqueness
3-(1,1-Difluoropropyl)benzaldehyde is unique due to the presence of the 1,1-difluoropropyl group, which imparts distinct chemical properties compared to other similar compounds
Properties
Molecular Formula |
C10H10F2O |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
3-(1,1-difluoropropyl)benzaldehyde |
InChI |
InChI=1S/C10H10F2O/c1-2-10(11,12)9-5-3-4-8(6-9)7-13/h3-7H,2H2,1H3 |
InChI Key |
QAHTYFYREBQZHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.